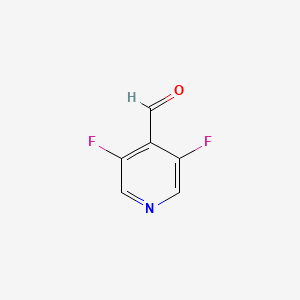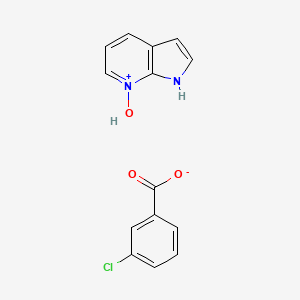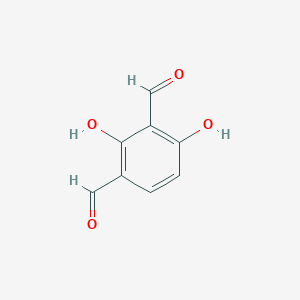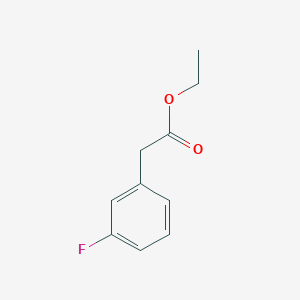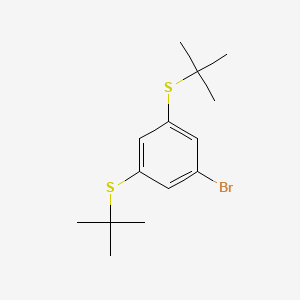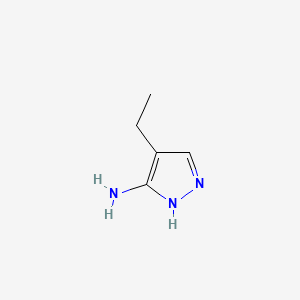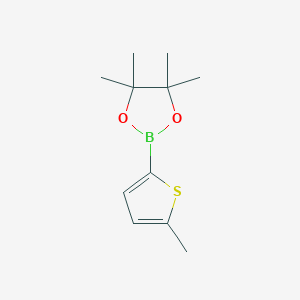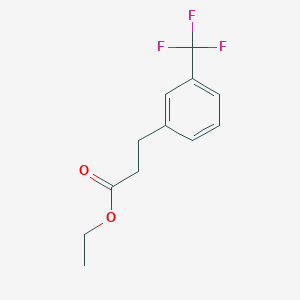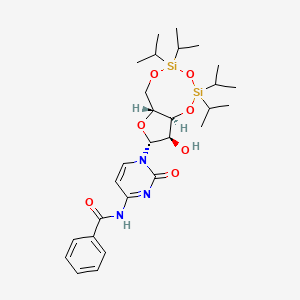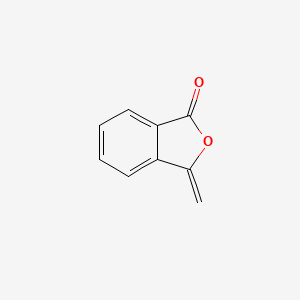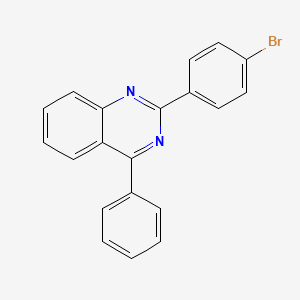
2-(4-bromophenyl)-4-phenylQuinazoline
Übersicht
Beschreibung
2-(4-Bromophenyl)-4-phenylquinazoline is a synthetic compound with a unique chemical structure that has been studied for its potential applications in scientific research. This compound is a derivative of quinazoline, a heterocyclic aromatic compound, and is composed of two fused aromatic rings, one of which contains a bromine atom. 2-(4-Bromophenyl)-4-phenylquinazoline has a wide range of potential applications in scientific research due to its unique structure and properties, and it has been studied for its potential use in drug design, molecular biology, and other areas.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Activities
2-Phenyl-(3,4-dihydro-4-oxoquinazolin-3-ylaceto) acetamides and their B-(4-substituted phenyl) azo derivatives, including the bromophenyl azo derivative, have demonstrated significant analgesic and anti-inflammatory activities. This was shown in a study where these compounds were evaluated for their effectiveness, comparing favorably with standard drugs like pentazocine and aspirin (Gopa, Porchezhian, & Sarma, 2001).
Antiviral Activities
Quinazoline derivatives have shown potential in antiviral applications. For instance, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Tyrosine Kinase Inhibition
Fused tricyclic quinazoline analogues, including those with bromophenyl components, have been studied for their ability to inhibit tyrosine kinase activity of the epidermal growth factor receptor (EGFR). These compounds have shown potency in inhibiting phosphorylation, indicating potential applications in targeting EGFR-related pathways (Rewcastle et al., 1996).
Synthesis of Functionalized Isoquinolines
Studies have explored the synthesis of highly functionalized isoquinolines, where bromonium ylides formed by the intramolecular reaction of benzyl bromide are a key intermediate. This area of research indicates the potential use of bromophenyl in developing complex chemical structures (He et al., 2016).
Novel Heterogeneous Catalysts
Heteropolyacid-clay nano-composite catalysts have been used for the synthesis of substituted 2,3-dihydro-2-phenylquinazolin-4(1H)-ones. This research suggests the use of bromophenyl quinazoline derivatives in catalytic processes, highlighting their versatility in synthetic chemistry (Dar et al., 2013).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-4-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2/c21-16-12-10-15(11-13-16)20-22-18-9-5-4-8-17(18)19(23-20)14-6-2-1-3-7-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARAOARIVJZINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462480 | |
| Record name | Quinazoline, 2-(4-bromophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-4-phenylQuinazoline | |
CAS RN |
540466-42-0 | |
| Record name | Quinazoline, 2-(4-bromophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



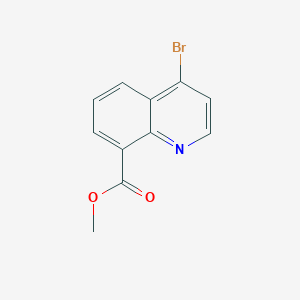
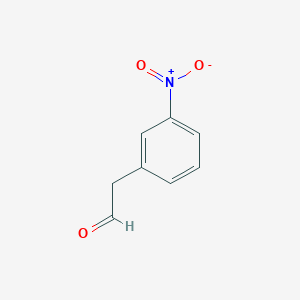
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
